molecular formula C21H20ClN3O3 B2850726 (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone CAS No. 898482-07-0

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone

Cat. No. B2850726
CAS RN: 898482-07-0
M. Wt: 397.86
InChI Key: HVONUWGQUZPCGD-UHFFFAOYSA-N
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Description

The compound “(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone” is a complex organic molecule. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of its structure . This heterocycle can be incorporated into biologically active compounds through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different functional groups. The structure is typically determined using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed to confirm the experimental results .

Scientific Research Applications

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents. Compounds with this structure have been shown to contribute to the inhibition of various cancer cells. Specifically, derivatives of piperazine are known to be used as anticancer agents, potentially offering new avenues for cancer treatment .

Antibacterial Properties

Piperazine derivatives have exhibited promising antibacterial activity. The incorporation of piperazine into biologically active compounds can lead to the development of new antibiotics, which is crucial in the fight against drug-resistant bacteria .

Neurodegenerative Disease Treatment

The structure of piperazine is found in treatments for Parkinson’s and Alzheimer’s diseases. Its ability to modulate pharmacokinetic properties makes it a valuable component in the development of drugs targeting these debilitating conditions .

Antipsychotic and Antidepressant Effects

Piperazine derivatives are also known for their antipsychotic and antidepressant effects. They can be used in the management of mental health disorders, providing a basis for developing new therapeutic options .

Anti-inflammatory and Anticoagulant Uses

The anti-inflammatory and anticoagulant properties of piperazine derivatives make them suitable for treating conditions that involve inflammation and blood clots. This expands the potential medical applications of these compounds .

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL plays a significant role in various pathologies, including cancer and neurodegenerative diseases. Piperazine derivatives have been identified as reversible MAGL inhibitors, which could lead to the development of drugs with fewer side effects associated with prolonged MAGL inactivation .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity. Piperazine derivatives have been found to have a wide range of biological activities, suggesting potential applications in the development of new pharmaceuticals . Further studies could also investigate the compound’s physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-18-7-5-15(6-8-18)20-14-19(23-28-20)21(26)25-11-9-24(10-12-25)17-4-2-3-16(22)13-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVONUWGQUZPCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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